

NMR analysis polybutylene adipate sequence distribution

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Compound Focus: Butane-1,4-diol;hexanedioic acid

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NMR Analysis of Sequence Distribution in PBAT

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^1H and ^{13}C NMR, is a powerful method for determining the monomer sequence distribution in copolyesters like PBAT. The analysis provides quantitative data on composition, average sequence lengths, and the degree of randomness, which are critical for understanding a polymer's physical properties [1].

The table below summarizes key parameters and their implications, derived from experimental studies on PBAT.

Parameter	Description & Measurement Method	Impact on Polymer Properties
Composition Ratio (BA/BT)	Molar ratio of Butylene Adipate (BA) to Butylene Terephthalate (BT) units, determined from integrated signal intensities in ^1H or ^{13}C NMR spectra [1].	A small change (e.g., 0.5%) can significantly alter crystallization behavior, melting point, and rheology [1].

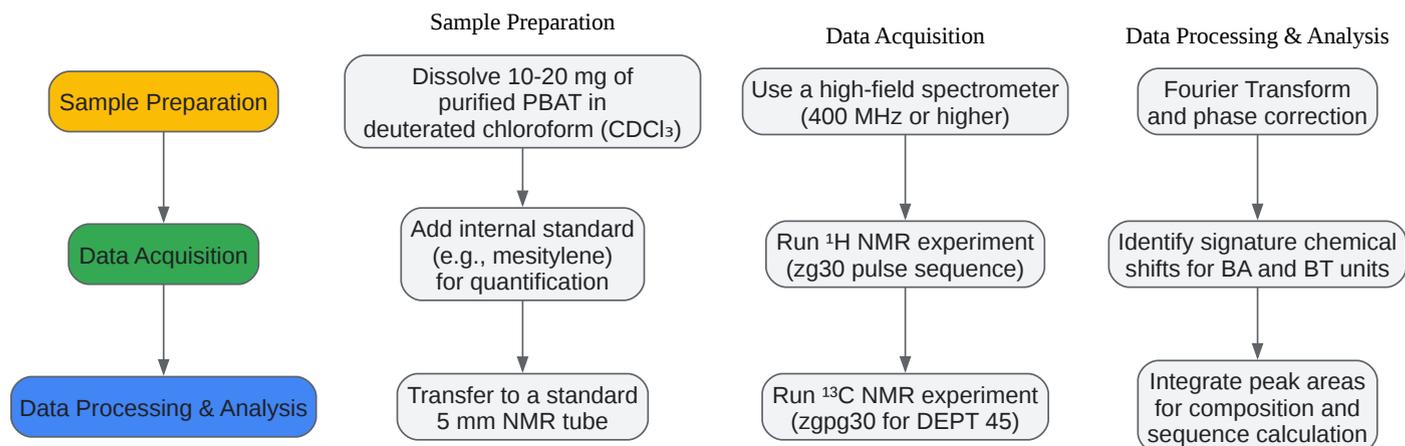
Parameter	Description & Measurement Method	Impact on Polymer Properties
Number-Average Sequence Length (L_n)	Average number of consecutive BA or BT units in the chain. Calculated from the relative intensities of distinct diad or triad sequences resolved in ^{13}C NMR spectra [1].	Longer BT sequences promote higher crystallinity and melting temperature. Aliphatic sequences (e.g., BA, GA) are typically excluded from crystal lattices [2] [3].

| **Degree of Randomness (R)** | Measure of how alternating or blocky the monomer sequence is. Calculated from sequence lengths as $R = (1/L_{n,BA}) + (1/L_{n,BT})$ [3].

- $R = 1$: Ideal random copolymer
- $R < 1$: Blocky structure
- $R > 1$: More alternating structure | A value close to 1 indicates a random copolymer. The reactivity of common diol monomers (e.g., 1,4-butanediol) with different diacids is often similar, leading to a random sequence [1] [4]. |

Detailed Experimental Protocol for NMR Analysis

The following workflow outlines the key steps for sample preparation, data acquisition, and data processing for sequence distribution analysis.



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Key Steps Explained

- **Sample Preparation:** As demonstrated in the protocol for analyzing oligomers [5], a typical procedure involves dissolving **10-100 mg of purified polymer** in **deuterated chloroform (CDCl₃)**. An internal standard like mesitylene may be added for quantitative analysis. The sample is then transferred to a standard 5 mm NMR tube.
- **Data Acquisition:** Experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). Both ¹H and ¹³C NMR spectra are acquired [1] [5].
 - **¹H NMR:** The zg30 pulse sequence is common. Typical parameters include a spectral width of 20 ppm, a relaxation delay (D1) of 1-2 seconds, and 16-32 scans [5].
 - **¹³C NMR:** The zpgg30 sequence is used for DEPT-45 experiments, which helps distinguish CH, CH₂, and CH₃ groups. Due to lower sensitivity, more scans (e.g., 256) are required, and the relaxation delay is often longer (e.g., 2 seconds) [5].

- **Data Processing and Interpretation:** The Free Induction Decay (FID) is processed by Fourier transformation and baseline correction.
 - **Composition:** The molar composition is calculated from the integrated intensities of unique proton signals. For instance, the aromatic protons of BT units resonate around **8.0-8.1 ppm**, while the alpha-methylene protons of the adipate unit (O=C-CH₂-) are found near **2.3-2.4 ppm** [1].
 - **Sequence Distribution:** ¹³C NMR is more sensitive to sequence effects. The carbonyl carbon regions are particularly diagnostic. The chemical shifts of carbonyl carbons are sensitive to the adjacent monomers (diad sequences), allowing for the identification of BT-BT, BT-BA, and BA-BA sequences. The intensities of these peaks are used to calculate the number-average sequence lengths ($L_{n,BT}$ and $L_{n,BA}$) and the degree of randomness (R) [1] [4].

Key Insights from Research

- **High Sensitivity of Properties:** Research shows that even a **0.5% difference in the BT/BA composition** can lead to significant changes in the average block length, which in turn affects melting temperature, crystallization rate, and rheological behavior. This underscores the importance of precise NMR characterization [1].
- **Aliphatic Sequences are Excluded from Crystals:** In block copolymers like PB(GAS)/PBT, the aliphatic sequences (e.g., butylene adipate) are completely excluded from the crystalline regions formed by the aromatic segments (PBT). This morphology directly impacts the material's mechanical properties and biodegradability [2].
- **Correlation with Biodegradation:** The chain structure, revealed by NMR, influences biodegradability. Enzymatic degradation by cutinases, for example, produces specific intermediates like TPA (terephthalic acid) and oligomers, and the degradation rate can be enhanced by engineering enzymes with more flexible substrate-binding pockets [6].

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